molecular formula C15H16F2N2O B2646905 N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide CAS No. 2176070-12-3

N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide

Cat. No.: B2646905
CAS No.: 2176070-12-3
M. Wt: 278.303
InChI Key: BDNHMPWGVLIBDX-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide is a compound that belongs to the class of indolizine derivatives. Indolizine is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. The incorporation of a difluorocyclohexyl group into the indolizine scaffold enhances its chemical properties and biological activities, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

“N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide” acts as a potent inhibitor of the nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in the signaling and repair of DNA . By inhibiting PARP-1, this compound can potentially mitigate toxicities arising from cross-inhibition of PARP-2 .

Future Directions

The future directions in the research of indolizine derivatives like “N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide” could involve the development of novel synthetic approaches, exploration of their potential biological activities, and their applications as organic fluorescent molecules for biological and material applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide typically involves the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions.

    Introduction of the Difluorocyclohexyl Group: The difluorocyclohexyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide is unique due to the presence of the difluorocyclohexyl group, which enhances its chemical stability and biological activity compared to other indolizine derivatives. This structural modification may result in improved pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O/c16-15(17)6-4-12(5-7-15)18-14(20)11-9-13-3-1-2-8-19(13)10-11/h1-3,8-10,12H,4-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNHMPWGVLIBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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